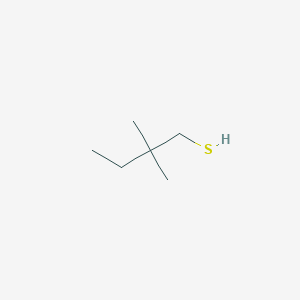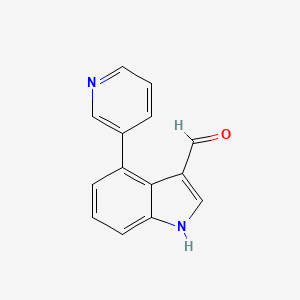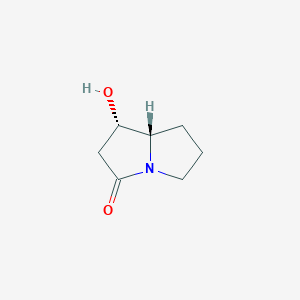
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” is a compound with a complex name, but let’s break it down. The stereochemistry indicates that the hydroxyl group is attached to the first carbon (1S) and the eighth carbon (8S) of a hexahydropyrrolizine ring. This compound belongs to the class of pyrrolizidines, which are bicyclic nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves cyclization of an appropriate precursor. For example, a suitable starting material could be a diene or an enamine, which undergoes intramolecular cyclization to form the hexahydropyrrolizine ring. The stereochemistry of the hydroxyl group is crucial during this process.
Reaction Conditions:: The cyclization reaction typically requires mild acidic or basic conditions. Catalysts such as Lewis acids (e.g., BF₃) or Brønsted acids (e.g., HCl) facilitate the ring closure. The choice of solvent and temperature also influences the outcome.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ modified versions of the synthetic routes mentioned above. Optimization for yield, scalability, and safety considerations play a significant role in industrial processes.
Analyse Des Réactions Chimiques
Reactivity:: “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” can participate in various chemical reactions due to its functional groups. Some notable reactions include:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon bearing the hydroxyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the carbonyl group under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation: Ketones or aldehydes.
- Reduction: Alcohols.
- Substitution: Nucleophilic substitution products.
Applications De Recherche Scientifique
Chemistry:: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for understanding ring-closure reactions.
Biology and Medicine::Pharmacology: Investigating potential pharmaceutical applications due to its structural resemblance to natural products.
Toxicology: Assessing its safety and potential adverse effects.
Fine Chemicals: Used as a building block for more complex molecules.
Agrochemicals: Potential use as insecticides or herbicides.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are related pyrrolizidines, “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” stands out due to its unique stereochemistry and hydroxyl group placement.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
WHRVGBMTDGBUGH-WDSKDSINSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](CC(=O)N2C1)O |
SMILES canonique |
C1CC2C(CC(=O)N2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


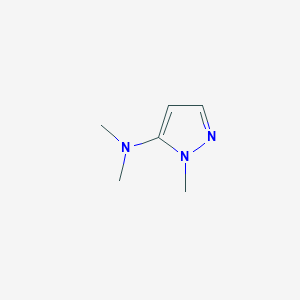
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
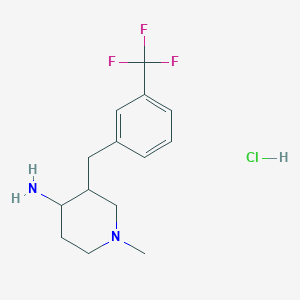
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)




